3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-24-18(11-17(23-24)13-6-4-7-14(10-13)27-3)20(26)21-12-19-15-8-5-9-16(15)22-25(19)2/h4,6-7,10-11H,5,8-9,12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCYSGMSWHUMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=C4CCCC4=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Chemical Structure and Synthesis
The structure of the compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 314.39 g/mol
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The synthesis pathway may include the formation of the pyrazole ring and subsequent modifications to introduce the methoxyphenyl and tetrahydrocyclopentapyrazol moieties. Specific synthetic routes and conditions are essential for optimizing yield and purity.
Pharmacological Properties
- Anticancer Activity : Preliminary studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The introduction of the methoxyphenyl group is hypothesized to enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against various cancer cell lines.
- Anti-inflammatory Effects : Research has shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis. The specific mechanism involves modulation of cytokine production and inhibition of cyclooxygenase enzymes.
- CNS Activity : Some studies suggest that compounds with similar structures may interact with G-protein coupled receptors (GPCRs), indicating potential utility in treating central nervous system disorders. This activity is particularly relevant for conditions like anxiety and depression.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The pyrazole moiety is known to inhibit enzymes involved in inflammatory responses.
- Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered signaling pathways that affect mood and anxiety levels.
- Cell Cycle Interference : In cancer cells, this compound may induce apoptosis through cell cycle arrest mechanisms.
Comparison with Similar Compounds
Aryl Group Modifications
- Compound 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Features a 4-cyanophenyl group and chloro substitution. Higher melting point (133–135°C) compared to non-chlorinated analogs, likely due to increased molecular symmetry and intermolecular interactions .
- Compound 3d (): 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Incorporates a 4-fluorophenyl group, enhancing metabolic stability via reduced CYP450-mediated oxidation. Melting point (181–183°C) is significantly higher than non-fluorinated analogs, reflecting stronger halogen bonding .
- N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (): Replaces methoxyphenyl with a 3-chlorophenyl group and adds a trifluoromethyl substituent.
Methoxy vs. Chloro Substituents
Carboxamide Side Chain Modifications
Heterocyclic Linkers
Aliphatic vs. Aromatic Side Chains
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ():
Key Comparative Data
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically follows multi-step protocols involving condensation reactions. For example, pyrazole-core derivatives are often synthesized via cyclization of hydrazine derivatives with diketones or via coupling reactions (e.g., Ullmann or Suzuki-Miyaura reactions for aryl substitutions). Key intermediates include substituted pyrazole-carboxylic acids and cyclopenta-pyrazole scaffolds, which are functionalized using alkylation or amidation steps . Reaction conditions such as solvent polarity (e.g., DMF or THF) and base selection (e.g., K₂CO₃) critically influence yield .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and confirms regiochemistry of pyrazole substituents .
- HPLC-MS : Validates purity (>95%) and molecular weight via ESI-MS in positive ion mode .
- FT-IR : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Standard assays include:
- Enzyme inhibition : Dose-response curves (IC₅₀) using fluorescence/colorimetric substrates.
- Cellular viability : MTT assays to assess cytotoxicity (e.g., IC₅₀ values in cancer cell lines).
- Binding affinity : Radioligand displacement studies for receptor targets (e.g., GPCRs or kinases) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Solvent optimization : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce side reactions .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for cross-coupling steps to enhance regioselectivity .
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., amide bond formation) to prevent decomposition .
Q. How to resolve contradictions in reported biological activity across studies?
- Data triangulation : Compare assays under standardized conditions (e.g., pH, temperature, cell line).
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate contributing factors .
- Molecular docking : Use software like AutoDock to predict binding poses and identify steric/electronic clashes in conflicting datasets .
Q. What experimental designs are robust for evaluating environmental impact or metabolic stability?
- Environmental fate studies : Use OECD 307 guidelines to assess biodegradation in soil/water matrices, with LC-MS/MS quantification .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UPLC-QTOF .
- Multifactorial designs : Apply split-plot or response surface methodologies (RSM) to evaluate interactions between variables (e.g., pH, temperature, enzyme concentration) .
Q. How does the substitution pattern (e.g., methoxy vs. methyl groups) influence physicochemical properties?
- LogP analysis : Methoxy groups increase hydrophilicity (lower LogP) compared to methyl substituents, affecting membrane permeability .
- Thermal stability : DSC/TGA reveals that bulky cyclopenta-pyrazole moieties enhance melting points (>150°C), improving crystallinity .
- Solubility : Use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) to correlate substituent polarity with bioavailability .
Methodological Notes
- Contradiction mitigation : When SAR data conflict, employ orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to validate target engagement .
- Environmental testing : Prioritize metabolites identified via high-resolution mass spectrometry (HRMS) for ecotoxicity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
